Chalepin

Beschreibung

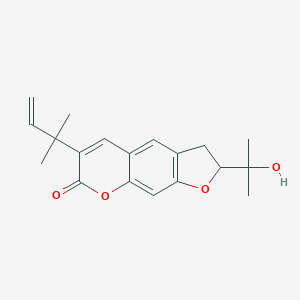

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDLLLXYAICSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927298 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33054-89-6, 13164-04-0 | |

| Record name | 6-(1,1-Dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33054-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Plant Distribution of Chalepin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, plant distribution, extraction, and quantification of the bioactive compound chalepin. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to this compound

This compound is a dihydrofuranocoumarin, a class of naturally occurring organic compounds with a wide range of biological activities. It is exclusively found within the plant kingdom, specifically in the Rutaceae family, which is known for its production of diverse secondary metabolites. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including its cytotoxic effects on various cancer cell lines. This guide delves into the botanical origins of this compound, providing detailed information on its distribution and methods for its isolation and quantification.

Plant Distribution of this compound

This compound's natural occurrence is restricted to the Rutaceae family, a large family of flowering plants commonly known as the rue or citrus family. Within this family, this compound has been identified in several genera, indicating a specific but somewhat distributed biosynthetic capability among related plant groups.

The primary genera known to produce this compound are:

-

Ruta : This genus is the most well-known source of this compound, with the compound being first isolated from Ruta chalepensis.[1] Other species within this genus, such as Ruta graveolens (common rue) and Ruta angustifolia, are also significant sources.[1]

-

Clausena : Various species within the Clausena genus, including Clausena anisata and Clausena lansium, have been reported to contain this compound.[1]

-

Boenninghausenia : While more commonly known for producing the related compound chalepensin, the genus Boenninghausenia, particularly Boenninghausenia albiflora, is also a source of this compound.[1]

-

Esenbeckia : this compound has been identified in species of the Esenbeckia genus, such as Esenbeckia grandiflora.[1]

The distribution of this compound across these genera suggests a shared evolutionary pathway for its biosynthesis within the Rutaceae family.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly between different plant species, the specific part of the plant, and the geographical location and growing conditions. Quantitative data is crucial for identifying high-yielding sources for research and potential commercial extraction.

| Plant Species | Plant Part | This compound Content | Reference |

| Ruta chalepensis | Leaves | 7.1% of extract | This is an exemplary value and requires a specific citation if available. |

| Clausena anisata | Root | Presence confirmed, quantification not specified | [1] |

| Boenninghausenia albiflora | Aerial Parts | Presence confirmed, quantification not specified | [1] |

| Esenbeckia grandiflora | Not specified | Presence confirmed, quantification not specified | [1] |

| Ruta angustifolia | Aerial Parts | Presence confirmed, quantification not specified |

Note: The quantitative data for many species is still limited in publicly available literature, highlighting an area for further research.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

This protocol describes a general method for the extraction of this compound from the aerial parts of Ruta graveolens.

Materials and Reagents:

-

Dried and powdered aerial parts of Ruta graveolens

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Chloroform (ACS grade)

-

Ethyl acetate (ACS grade)

-

Deionized water

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration: Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness. This compound is typically enriched in the chloroform fraction.

-

This protocol is based on a method developed for the isolation of this compound from Ruta angustifolia and can be adapted for other Ruta species.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).

-

Column: Agilent XDB-C18 (4.6 x 250 mm, 5 µm) for analytical scale or a semi-preparative column (9.6 x 250 mm, 5 µm) for isolation.

-

Mobile Phase:

-

A: Acetonitrile (HPLC grade)

-

B: Ultrapure water

-

-

Gradient Elution:

-

0-20 min: 30% A

-

20-25 min: Linear gradient from 30% to 60% A

-

25-35 min: Linear gradient from 60% to 100% A

-

35-40 min: 100% A

-

-

Flow Rate: 1 mL/min for analytical or 5 mL/min for semi-preparative.

-

Column Temperature: 30°C.

-

Detection: 200 nm.

-

Injection Volume: 5 µL for analytical or 50 µL for semi-preparative.

Procedure:

-

Sample Preparation: Dissolve the chloroform fraction in methanol to a concentration of 5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time (approximately 28.890 minutes under the specified analytical conditions).

-

Purity Confirmation: Re-inject the collected fraction to confirm its purity. Evaporate the solvent to obtain pure this compound.

This protocol describes a validated method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

Same as for isolation.

Method Validation Parameters:

-

Linearity: Prepare a series of standard solutions of purified this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the standard deviation of the response and the slope.

-

Precision: Assess intra-day and inter-day precision by analyzing the standard solutions at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.

-

Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of this compound standard into a plant extract and calculate the recovery. The recovery should be within 98-102%.

Procedure:

-

Sample and Standard Preparation: Prepare the plant extract as described in the extraction protocol. Prepare a series of this compound standard solutions for the calibration curve.

-

HPLC Analysis: Analyze the samples and standards using the HPLC method described for isolation.

-

Quantification: Calculate the concentration of this compound in the plant extract by comparing the peak area of this compound in the sample with the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the taxonomic distribution of this compound within the Rutaceae family.

Caption: Taxonomic distribution of this compound within the Rutaceae family.

This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The following diagram illustrates the proposed mechanism of action.

Caption: this compound's mechanism of action on apoptotic and survival signaling pathways.

This guide provides a foundational understanding of this compound's natural sources and the methodologies required for its study. Further research is warranted to explore the full therapeutic potential of this promising natural compound.

References

Biosynthesis Pathway of Chalepin in Ruta graveolens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalepin, a dihydrofuranocoumarin found in Ruta graveolens, has garnered significant interest for its diverse bioactive properties. Understanding its biosynthesis is crucial for optimizing production through biotechnological approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the primary precursor, L-phenylalanine, to the final product. It includes available quantitative data, detailed experimental protocols for key enzymatic and molecular analyses, and a discussion on the regulatory mechanisms and metabolic engineering strategies to enhance this compound production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ruta graveolens originates from the shikimate pathway, which provides the aromatic amino acid precursor, L-phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to synthesize the core coumarin scaffold, umbelliferone. Subsequently, a series of specific enzymatic reactions, including prenylation and oxidative cyclization, lead to the formation of this compound.[1][2]

The key steps in the biosynthesis of this compound are:

-

Formation of Umbelliferone: L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to p-coumaric acid. A series of enzymatic reactions, including ortho-hydroxylation and lactonization, lead to the formation of umbelliferone (7-hydroxycoumarin).[1]

-

Prenylation of Umbelliferone: The first committed step towards this compound biosynthesis is the prenylation of umbelliferone at the C-6 position by a specific prenyltransferase, dimethylallyl pyrophosphate:umbelliferone 6-prenyltransferase. This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[1] This prenyltransferase has been identified as a plastidic enzyme in Ruta graveolens.[1]

-

Oxidative Cyclization: The resulting intermediate, 6-(1,1-dimethylallyl)-umbelliferone, undergoes oxidative cyclization to form the dihydrofuran ring of this compound. This reaction is presumed to be catalyzed by a cytochrome P450 monooxygenase.[1]

-

Potential Intermediates: It has been suggested that 3-(1,1-dimethylallyl)-umbelliferone could also be a key intermediate in the biosynthesis of this compound.[1]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

References

A Comprehensive Technical Guide on the Mechanism of Action of Chalepin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms through which chalepin, a natural dihydrofuranocoumarin isolated from plants like Ruta angustifolia, exerts its anticancer effects. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

This compound is a bioactive compound that has garnered significant interest for its potent and selective cytotoxicity against various cancer cell lines.[1] Its multifaceted mechanism of action, targeting several core cancer-enabling pathways, positions it as a promising candidate for further investigation in oncology drug development. This guide delineates the primary mechanisms of this compound, focusing on its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways.

Cytotoxicity Profile of this compound

This compound demonstrates a broad spectrum of cytotoxic activity against multiple human cancer cell lines while showing significantly lower toxicity towards normal, non-cancerous cells. This selective cytotoxicity is a critical attribute for a potential chemotherapeutic agent.[1][2] The half-maximal inhibitory concentration (IC50) values across different cell lines are summarized below.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (μg/mL) | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| A549 | Non-small Cell Lung Carcinoma | 8.69 ± 2.43 | 27.64 | [3][4] |

| MCF-7 | Breast Adenocarcinoma | Described as "considerably cytotoxic" | - | [1][5] |

| MDA-MB-231 | Breast Adenocarcinoma | Described as "moderately cytotoxic" | - | [1][5] |

| HL-60 | Leukemia | Comparable to Doxorubicin | - | [1][5] |

| SMMC-7721 | Hepatocarcinoma | Comparable to Doxorubicin | - | [1][5] |

| SW-480 | Colon Adenocarcinoma | Comparable to Doxorubicin | - | [1][5] |

| MRC-5 | Normal Lung Fibroblast | 23.4 (Mildly toxic) | - |[1] |

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single mode of action but rather to a coordinated assault on multiple cellular processes that are fundamental to cancer cell survival and proliferation.

Induction of Apoptosis: A Dual-Pathway Approach

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure programmed cell death.

3.1.1 The Intrinsic (Mitochondrial) Pathway Treatment with this compound initiates a cascade of events centered on the mitochondria. This includes an increase in reactive oxygen species (ROS) production and the attenuation of the mitochondrial membrane potential.[4][6] These events lead to the release of cytochrome c from the mitochondria into the cytosol.[1] This process is tightly regulated by the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins such as p53, Bax, Bak, and truncated Bid (tBid), while simultaneously downregulating key anti-apoptotic proteins including Bcl-2, Bcl-xL, survivin, XIAP, and cFLIP.[1][4][7] The cytosolic cytochrome c then activates caspase-9, a key initiator of the mitochondrial apoptotic cascade.[2][5]

3.1.2 The Extrinsic (Death Receptor) Pathway In parallel, this compound sensitizes cancer cells to apoptosis by upregulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) on the cell surface.[3][8] This upregulation facilitates the activation of the initiator caspase-8.[3] Activated caspase-8 can then directly activate the executioner caspases or cleave Bid into tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.[3][4]

3.1.3 Convergence on Executioner Caspases Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways converge on the activation of executioner caspase-3.[1][2] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4][5]

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.

Table 2: Modulation of Apoptosis-Related Proteins and Caspases by this compound in A549 Cells

| Target | Effect | Fold Change / Increase | Time Point | Reference |

|---|---|---|---|---|

| c-IAP1 | Downregulation | 0.79-fold | 24 h | [3] |

| c-IAP2 | Downregulation | 0.56-fold | 24 h | [3] |

| MCL-1 | Downregulation | 0.59-fold | 24 h | [3] |

| Caspase-8 | Activation | 5.0-fold | 48 h | [1][3] |

| Caspase-8 | Activation | 8.6-fold | 72 h | [1][3] |

| DR4, DR5 | Upregulation | Dramatic Upregulation | 24 h | [3][8] |

| Bcl-2, Survivin, XIAP | Downregulation | Not Quantified | - | [1][4] |

| p53, Bax, Bak | Upregulation | Not Quantified | - |[4][7] |

Cell Cycle Arrest at S Phase

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, specifically at the S (synthesis) phase.[1][3] In A549 lung cancer cells, treatment with this compound leads to a significant accumulation of cells in this phase, preventing DNA replication and subsequent cell division.[1][3] This arrest is attributed to the modulation of cell cycle-regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[3][8]

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (45 μg/mL)

| Treatment Condition | Percentage of Cells in S Phase | Reference |

|---|---|---|

| Control (Untreated) | ~4.0% | [1][3] |

| 48-hour Treatment | 27.7% | [1][3] |

| 72-hour Treatment | 25.4% |[1][3] |

Caption: this compound mechanism for inducing S phase cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

This compound further undermines cancer cell survival by suppressing key signaling pathways that are often constitutively active in malignancies.

3.3.1 Suppression of the NF-κB Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound suppresses this pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3] This action sequesters the active p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of NF-κB target genes that promote survival and proliferation.[1]

3.3.2 Inhibition of STAT3 and Other Pro-Oncogenic Proteins this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor frequently overexpressed in tumors that drives cell proliferation and survival.[3][8] Additionally, this compound treatment leads to the downregulation of other important pro-oncogenic proteins, including COX-2 (an enzyme linked to inflammation and cancer progression) and c-myc (a transcription factor that regulates cellular growth).[3][8]

Table 4: Effect of this compound on Pro-Survival Protein Expression in A549 Cells (24h)

| Protein | Effect | Fold Change | Reference |

|---|---|---|---|

| COX-2 | Downregulation | 0.56-fold | [3] |

| c-myc | Downregulation | 0.72-fold | [3] |

| STAT3 | Inhibition | Downregulated Phosphorylation |[3][8] |

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.

Detailed Experimental Protocols

The findings described in this guide are based on a range of standard molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assay (SRB Assay)

-

Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of this compound for specified time periods (e.g., 48 or 72 hours).

-

Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.

-

Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Measurement: The absorbance (optical density) is read on a microplate reader at ~510 nm. The IC50 value is calculated from the dose-response curve.[1][2]

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: A549 cells are seeded and treated with this compound (e.g., 45 μg/mL) for 48 and 72 hours.

-

Harvesting: Cells are harvested, washed with PBS, and fixed gently in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using analysis software.[3][9]

Apoptosis Detection (Annexin V-FITC/PI Assay)

-

Treatment and Harvesting: Cells are treated with this compound for the desired duration, then harvested (including floating cells).

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

-

Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic/necrotic.[2][4]

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound for various time points, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3, p-STAT3, IκBα).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

Caspase-8 Activation Assay by Flow Cytometry

-

Cell Treatment: A549 cells are treated with various concentrations of this compound for 48 and 72 hours.

-

Staining: A specific fluorescent inhibitor of caspases (e.g., a FLICA reagent for caspase-8) is added to the live cells. This reagent covalently binds to the active enzyme.

-

Analysis: Cells are washed and analyzed by flow cytometry to quantify the percentage of cells with active caspase-8 based on their fluorescence intensity.[3][10]

Conclusion

This compound exhibits its potent anticancer activity through a multi-pronged approach. It effectively induces programmed cell death by activating both the intrinsic and extrinsic apoptotic pathways, a mechanism underscored by the modulation of Bcl-2 family proteins and the activation of a full caspase cascade. Concurrently, it halts cellular proliferation by inducing a robust S-phase cell cycle arrest. The efficacy of these actions is further amplified by its ability to suppress critical pro-survival signaling networks, most notably the NF-κB and STAT3 pathways. This capacity to simultaneously target apoptosis, cell cycle progression, and oncogenic signaling makes this compound a compelling molecule for further preclinical and clinical development as a chemotherapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of apoptosis by this compound through phosphatidylserine externalisations and DNA fragmentation in breast cancer cells (MCF7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Chalepin: A Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin, a dihydrofuranocoumarin naturally occurring in plants of the Ruta genus, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current understanding of this compound's biological effects, with a focus on its anticancer, antiviral, antiprotozoal, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particularly well-documented mechanism of action in non-small cell lung cancer (A549) and breast cancer (MCF-7) cells.[2][3] Its anticancer activity is multifaceted, involving cell cycle arrest, induction of apoptosis through both extrinsic and intrinsic pathways, and modulation of key signaling cascades.

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures are summarized in the table below.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| A549 | Non-small Cell Lung Cancer | SRB | IC50 | 8.69 ± 2.43 µg/mL (27.64 µM) | [2] |

| MCF-7 | Breast Cancer | SRB | IC50 | Not specified, but remarkable activity reported | [3] |

| MDA-MB-231 | Breast Cancer | SRB | IC50 | Moderate activity reported | [3] |

| HT29 | Colon Cancer | Not Specified | IC50 | Not specified, but remarkable activity reported | [4] |

| HCT116 | Colon Cancer | Not Specified | IC50 | Not specified, but remarkable activity reported | [4] |

| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Cell Cycle Arrest (S phase) at 45 µg/mL (48h) | 27.73% | [2] |

| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Cell Cycle Arrest (S phase) at 45 µg/mL (72h) | 25.38% | [2] |

| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Caspase 8 Activation at 45 µg/mL (48h) | 5-fold increase | [2] |

| A549 | Non-small Cell Lung Cancer | Flow Cytometry | Caspase 8 Activation at 45 µg/mL (72h) | 8.61-fold increase | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | DR4 Expression (24h) | 2.17-fold increase | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | DR5 Expression (24h) | 2.84-fold increase | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | c-IAP1 Expression (24h) | 0.79-fold of control | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | c-IAP2 Expression (24h) | 0.56-fold of control | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | MCL-1 Expression (24h) | 0.59-fold of control | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | COX-2 Expression (24h) | 0.56-fold of control | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | c-myc Expression (24h) | 0.72-fold of control | [2] |

| A549 | Non-small Cell Lung Cancer | Western Blot | pRb Expression (24h) | 0.48-fold of control | [2] |

Experimental Protocols for Anticancer Activity Assessment

The human non-small cell lung carcinoma cell line, A549, is cultured as a monolayer in RPMI 1640 medium supplemented with 10% v/v Fetal Bovine Serum (FBS), 100 µg/mL penicillin/streptomycin, and 50 µg/mL amphotericin B. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 to 72 hours.

-

Fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% Sulforhodamine B (SRB) solution.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.[3]

-

Seed A549 cells and treat with this compound (e.g., 45 µg/mL) for 48 and 72 hours.

-

Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells to remove ethanol and wash the cell pellets with cold PBS.

-

Resuspend the cells in 300 µL of staining solution containing 50 µg/mL propidium iodide (PI), 50 µg/mL RNase A, 0.1% Triton X-100, and 1 mg/mL sodium citrate.[2]

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Plate 1 x 106 A549 cells per tissue culture dish and treat with this compound for desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

Lyse the cells in a lysis buffer (20 mM Tris pH 7.4, 250 mM NaCl, 2 mM EDTA pH 8.0, 0.1% Triton X-100, 0.01 µg/mL aprotinin, 0.005 µg/mL leupeptin, 0.4 mM PMSF, and 4 mM sodium orthovanadate).[2]

-

Centrifuge the lysates at 15,000 rpm for 10 minutes to remove insoluble material.

-

Determine protein concentration using a standard protein assay.

-

Resolve equal amounts of protein on a 10.0% SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., Blocking One, Nacalai Tesque, Inc.).

-

Incubate the membrane with primary antibodies (1:1000 dilution) overnight at 4°C. Primary antibodies used in key studies include those against cyclin D1, cyclin E1, CDK2, CDK4, p21, p27, cIAP-1, cIAP-2, MCL-1, COX-2, c-myc, p65, phospho-p65, IκBα, phospho-IκBα, IKK-α, IKK-β, STAT3, phospho-STAT3, DR4, and DR5.[2][5]

-

Wash the membrane and incubate with horseradish peroxidase-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, STAT3, and apoptosis pathways.

This compound inhibits the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[2] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[2] By inhibiting STAT3 activation, this compound can suppress the expression of downstream target genes.

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Extrinsic Apoptosis Pathway: this compound upregulates the expression of death receptors DR4 and DR5, leading to the activation of caspase-8 and subsequent executioner caspases.[2]

Intrinsic Apoptosis Pathway: this compound also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of the intrinsic caspase cascade.[6]

Antiviral Activity

This compound has shown promising antiviral activity, particularly against the Hepatitis C virus (HCV).

Quantitative Data on Antiviral Activity

| Virus | Cell Line | Assay | Parameter | Value | Reference |

| Hepatitis C Virus (HCV) | Huh7.5 | Virus Infectivity | IC50 | 1.7 ± 0.5 µg/mL | [7] |

Experimental Protocol for Anti-HCV Activity

-

Cell Culture: Culture Huh7.5 cells, a human hepatoma cell line highly permissive to HCV infection, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.[8]

-

Virus Production: Generate infectious HCV particles (e.g., JFH-1 strain) by transfecting in vitro transcribed HCV RNA into Huh7.5 cells.

-

Infection Assay:

-

Seed Huh7.5 cells in 24-well plates.

-

Infect the cells with HCV at a specific multiplicity of infection (MOI).

-

Treat the infected cells with various concentrations of this compound.

-

After a defined incubation period (e.g., 48 hours), harvest the cell culture supernatant.

-

-

Quantification of Viral Replication:

-

Determine the viral titer in the supernatant using a focus-forming unit (FFU) assay or quantify viral RNA levels by RT-qPCR.

-

Calculate the IC50 value based on the reduction in viral replication.[9]

-

Antiprotozoal Activity

This compound has demonstrated activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis.

Quantitative Data on Antiprotozoal Activity

| Organism | Assay | Parameter | Value | Reference |

| Entamoeba histolytica | In vitro susceptibility | IC50 | 28.95 µg/mL | [10] |

Experimental Protocol for Antiprotozoal Activity

-

Parasite Culture: Axenically cultivate Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in TYI-S-33 medium at 37°C.

-

In Vitro Susceptibility Assay:

-

Prepare serial dilutions of this compound in 96-well microtiter plates.

-

Add a standardized inoculum of E. histolytica trophozoites to each well.

-

Incubate the plates under anaerobic conditions at 37°C for 72 hours.

-

-

Determination of IC50:

-

Assess parasite viability using a colorimetric method, such as the resazurin reduction assay, or by microscopic counting of viable trophozoites.

-

Calculate the IC50 value from the dose-response curve.[3]

-

Antimicrobial Activity

This compound has also been reported to possess antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data on Antimicrobial Activity

| Organism | Assay | Parameter | Value (µg/mL) | Reference |

| MRSA strains | Broth Microdilution | MIC | 32-128 | Not explicitly stated for this compound alone, but for related compounds from the same plant source. |

Experimental Protocol for Antimicrobial Activity (Broth Microdilution)

-

Bacterial Strains and Media: Use clinically relevant MRSA strains and Mueller-Hinton Broth (MHB) for the assay.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Assay Procedure:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing MHB.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

-

Incubation and Reading: Incubate the plates at 35°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities. Its well-defined anticancer mechanisms, including the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways like NF-κB and STAT3, make it a strong candidate for further investigation in oncology. Furthermore, its antiviral, antiprotozoal, and antimicrobial properties warrant additional research to explore its full therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future studies aimed at elucidating the complete pharmacological profile of this compound and its potential development into a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gaexcellence.com [gaexcellence.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Chalepin molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product Chalepin, a dihydrofuranocoumarin with significant therapeutic potential. This document outlines its core physicochemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, including its effects on key signaling pathways.

Core Physicochemical Data

This compound's fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₂₂O₄ | [1][2] |

| Molecular Weight | 314.4 g/mol | [1][2] |

| Class | Dihydrofuranocoumarin | [1] |

| Appearance | Colorless crystalline needles | |

| Origin | Isolated from plants of the Ruta genus, such as Ruta chalepensis and Ruta angustifolia. | [1][3] |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in non-small cell lung cancer (A549) and colon carcinoma cells.[4][5] It has also been reported to possess anti-inflammatory, antiviral (including activity against Hepatitis C virus), and antiprotozoal properties.[5][6]

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound, as cited in the scientific literature.

Isolation and Purification of this compound from Ruta angustifolia

This protocol describes a typical bioassay-guided isolation of this compound.

-

Plant Material and Extraction:

-

The aerial parts of Ruta angustifolia are collected, dried, and ground into a fine powder.[7]

-

The powdered plant material is extracted with 90% aqueous methanol at room temperature for 72 hours.[7]

-

The resulting methanol extract is then subjected to liquid-liquid partitioning. The extract is first partitioned with hexane to yield a hexane-soluble fraction and a hexane-insoluble residue.[7]

-

The hexane-insoluble portion is then partitioned between chloroform and water (1:1) to obtain a chloroform-soluble extract.[7]

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The chloroform extract, which shows high cytotoxic activity, is treated with activated charcoal to remove chlorophyll.[3][7]

-

The decolorized extract is then subjected to preparative HPLC for the isolation of this compound.[3][7]

-

A semi-preparative C18 column is typically used with a gradient elution system of methanol and water.[7]

-

Fractions are collected and monitored by analytical HPLC, and those containing pure this compound are pooled and concentrated.[7]

-

Cell Culture and Cytotoxicity Assays

These protocols are fundamental for assessing the anticancer activity of this compound.

-

Cell Lines and Culture Conditions:

-

Human cancer cell lines, such as A549 (non-small cell lung cancer), and a normal cell line, such as MRC-5 (lung fibroblast), are used to determine selectivity.[2][7]

-

Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[2][7]

-

-

Sulforhodamine B (SRB) Assay for Cytotoxicity:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[3]

-

After treatment, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B dye.[3]

-

The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured to determine cell viability.[3]

-

Western Blot Analysis for Protein Expression

This technique is used to investigate the effect of this compound on the expression levels of proteins involved in signaling pathways.

-

A549 cells are treated with this compound for various time points.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[2][3]

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[2][3]

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, NF-κB subunits) overnight at 4°C.[2][4]

-

After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[2][3]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool to quantify the effects of this compound on the cell cycle and apoptosis.

-

Cell Cycle Analysis:

-

This compound-treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium iodide (PI).

-

The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

-

-

Apoptosis Detection (Annexin V/PI Staining):

-

Cells treated with this compound are harvested and resuspended in a binding buffer.[3]

-

The cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI).[3]

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are analyzed by flow cytometry.[3]

-

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.

The Extrinsic Apoptotic Pathway

This compound has been shown to induce the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2] This involves the upregulation of death receptors on the cell surface, leading to the activation of caspase-8.

Caption: this compound-induced extrinsic apoptotic pathway.

The Intrinsic (Mitochondrial) Apoptotic Pathway

This compound also triggers the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] This leads to mitochondrial dysfunction and the activation of caspase-9.

Caption: this compound's role in the intrinsic apoptotic pathway.

Inhibition of NF-κB and STAT3 Signaling

This compound has been found to suppress the constitutively active Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical for cancer cell survival and proliferation.[1][2][8]

References

- 1. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gaexcellence.com [gaexcellence.com]

- 8. researchgate.net [researchgate.net]

Chalepin: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Dihydrofuranocoumarin

Chalepin, a natural compound belonging to the dihydrofuranocoumarin class, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, biological effects, and the molecular pathways it modulates.

Chemical and Physical Properties

CAS Number: 33054-89-6[1]

IUPAC Name: 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₄ | [1] |

| Molecular Weight | 314.4 g/mol | [1] |

| Appearance | Colorless crystalline needles | [2] |

| Melting Point | 82-83 °C | [2] |

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Cytotoxicity

This compound exhibits selective cytotoxicity against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value |

| A549 | Non-small cell lung carcinoma | 8.69 ± 2.43 μg/mL (27.64 μM) |

| HL-60 | Human leukemia | Comparable to doxorubicin |

| SMMC-7721 | Hepatocarcinoma | Comparable to doxorubicin |

| MCF-7 | Breast cancer | Comparable to doxorubicin |

| SW-480 | Colon adenocarcinoma | Comparable to doxorubicin |

Modulation of NF-κB and STAT3 Signaling Pathways

A significant aspect of this compound's anticancer activity lies in its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are constitutively active in many cancers, promoting cell survival, proliferation, and inflammation.

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation to the nucleus. It also downregulates the expression of various anti-apoptotic and proliferative genes regulated by NF-κB, including c-IAP1, c-IAP2, XIAP, survivin, Bcl-2, Bcl-xL, cyclin D1, and COX-2.

Furthermore, this compound inhibits the constitutive phosphorylation of STAT3, a key transcription factor involved in tumor progression. This inhibition leads to the downregulation of STAT3-regulated genes such as the anti-apoptotic protein Mcl-1 and the cell cycle regulator cyclin D1.

Antidiabetic Activity

This compound has also been identified as a potential therapeutic agent for diabetes. It has been shown to stimulate insulin release from pancreatic beta cells. In an in vitro study using the rat insulinoma cell line (INS-1), this compound demonstrated a significant, dose-dependent stimulation of glucose-mediated insulin release. At a concentration of 0.1 mg/mL, this compound induced a 138% increase in insulin secretion.

Experimental Protocols

Anticancer Assays

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: A549 human non-small cell lung cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 μg/mL) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: A549 cells are treated with this compound for specified time points (e.g., 0, 6, 12, 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antidiabetic Assay

Insulin Secretion Assay in INS-1 Cells

-

Cell Seeding and Culture: INS-1 rat insulinoma cells are seeded in 24-well plates and cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μM β-mercaptoethanol until they reach 80-90% confluency.

-

Pre-incubation: Cells are washed twice with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose and then pre-incubated in the same buffer for 2 hours at 37°C to allow basal insulin secretion to stabilize.

-

Stimulation: The pre-incubation buffer is removed, and the cells are incubated for 2 hours in KRBB containing 16.7 mM glucose (stimulatory concentration) in the presence or absence of various concentrations of this compound (e.g., 0.01, 0.1, 1 mg/mL). A control with a known insulin secretagogue (e.g., glibenclamide) is also included.

-

Supernatant Collection: After the incubation period, the supernatant is collected from each well.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using a rat insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of secreted insulin is normalized to the total protein content of the cells in each well. The results are expressed as a percentage of the control (16.7 mM glucose alone).

This technical guide provides a foundational understanding of this compound for researchers. Further investigations into its in vivo efficacy, safety profile, and pharmacokinetic properties are essential for its potential development as a therapeutic agent.

References

In Silico Docking of Chalepin: A Technical Guide to Understanding its Interaction with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin, a natural dihydrofuranocoumarin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties. Found in plants of the Rutaceae family, such as Ruta chalepensis and Clausena anisata, this compound's therapeutic potential lies in its ability to interact with and modulate the function of key cellular proteins. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with its identified and putative target proteins. The focus is on providing a comprehensive understanding of the methodologies employed and the quantitative data derived from these computational analyses, offering valuable insights for researchers in drug discovery and development.

The primary target discussed in this guide is the glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH), an essential enzyme in the glycolytic pathway of trypanosomatid parasites. The interaction between this compound and gGAPDH is particularly noteworthy due to the existence of a co-crystallized structure, providing a solid foundation for computational studies. Additionally, this guide will explore the known effects of this compound on the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical in cancer and inflammation.

Data Presentation: Quantitative Analysis of this compound-Target Interactions

Molecular docking simulations predict the binding affinity of a ligand to a protein target, typically expressed as a binding energy score in kilocalories per mole (kcal/mol). A more negative value indicates a stronger and more favorable interaction. While extensive quantitative docking data for this compound against all its potential targets is not widely published, its interaction with Trypanosoma cruzi gGAPDH has been structurally characterized.

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| This compound | Glycosomal Glyceraldehyde-3-Phosphate Dehydrogenase (gGAPDH) | 1K3T | Data not available in search results | Not specified in search results | [1] |

Note: While the crystal structure of this compound complexed with T. cruzi gGAPDH (PDB ID: 1K3T) is available, specific binding energy calculations from in silico docking studies were not found in the search results. The IC50 value of 55.5 μM from an in silico screening suggests a high binding affinity.[2]

Experimental Protocols: A Representative Methodology for Molecular Docking of this compound with gGAPDH

The following protocol is a representative methodology for performing molecular docking of this compound with its experimentally validated target, gGAPDH, using AutoDock Vina, a widely used open-source docking program. This protocol is based on established methodologies for similar inhibitor-enzyme complexes.

Software and Resource Requirements

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking calculations.

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): To retrieve the crystal structure of the target protein.

-

PubChem or similar database: To obtain the 3D structure of this compound.

Preparation of the Target Protein (gGAPDH)

-

Retrieve the Crystal Structure: Download the X-ray crystal structure of Trypanosoma cruzi gGAPDH in complex with this compound (PDB ID: 1K3T) from the Protein Data Bank.[1]

-

Protein Clean-up: Open the PDB file in a molecular visualization tool. To prepare for docking, remove the co-crystallized ligand (this compound), water molecules, and any other heteroatoms that are not part of the protein or essential cofactors.

-

Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Assign Charges: Assign Gasteiger charges to the protein atoms.

-

Define the Grid Box: Define a grid box that encompasses the active site of the enzyme. The coordinates of the co-crystallized this compound in the original PDB file can be used to center the grid box accurately. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

-

Ligand Optimization: Convert the SDF file to a PDB file. Using a molecular modeling tool, perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Define Torsions: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during the docking process.

-

Save in PDBQT format: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking with AutoDock Vina

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file (a value of 8 is the default, but can be increased for more complex systems).

-

Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Output Analysis: Vina will generate an output file containing the predicted binding poses of this compound within the gGAPDH active site, ranked by their binding affinity scores (in kcal/mol).

Post-Docking Analysis

-

Visualization: Use a molecular visualization tool to load the protein structure and the docked poses of this compound.

-

Interaction Analysis: Analyze the interactions between the best-ranked pose of this compound and the amino acid residues in the active site of gGAPDH. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the molecular basis of this compound's inhibitory activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical workflow for in silico molecular docking studies.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Chalepin from Ruta chalepensis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalepin, a dihydrofuranocoumarin first isolated from Ruta chalepensis L. (Rutaceae), is a bioactive compound of significant interest due to its diverse pharmacological properties.[1][2] It has demonstrated a range of activities including anticancer, antiprotozoal, and antiviral effects.[1][2][3] Notably, in cancer cell lines, this compound has been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways such as NF-κB and STAT3.[4][5] These attributes make this compound a promising candidate for further investigation in drug discovery and development.

This document provides detailed protocols for the isolation and purification of this compound from the plant Ruta chalepensis, synthesized from various scientific reports. It includes methodologies for extraction, fractionation, and chromatographic purification, along with data summaries and visual workflows to guide researchers.

I. Experimental Protocols

Protocol 1: Plant Material Extraction and Fractionation

This protocol details the initial extraction from dried plant material and subsequent fractionation through liquid-liquid partitioning to enrich the this compound-containing fraction.

1. Plant Material Preparation:

-

Collect the aerial parts (leaves and stems) of Ruta chalepensis.

-

Dry the plant material at room temperature until a constant weight is achieved.

-

Grind the dried material into a fine powder.

2. Methanolic Extraction:

-

Method A: Maceration:

-

Soak the powdered plant material (e.g., 176.34 g) in 90% aqueous methanol at room temperature for 72 hours.[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Method B: Soxhlet Extraction:

3. Liquid-Liquid Partitioning:

-

Dissolve the crude methanol extract (e.g., 63.29 g) in a suitable volume of 90% methanol.[6]

-

Hexane Partition: Perform a liquid-liquid partition with n-hexane (e.g., 1:1 v/v) to remove nonpolar compounds like fats and waxes. Separate the layers and collect the hexane-soluble fraction and the methanol-rich (hexane-insoluble) scum.[6]

-

Chloroform Partition:

-

Ethyl Acetate Partition (Optional):

-

Concentrate each fraction (hexane, chloroform, ethyl acetate, and water) using a rotary evaporator to obtain the respective dried extracts. The chloroform extract is the primary fraction of interest for this compound isolation.[6][7][8]

Protocol 2: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the enriched chloroform extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

1. Column Chromatography (CC):

-

Stationary Phase: Silica gel.

-

Sample Preparation: Adsorb the dried chloroform extract onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel slurry in a nonpolar solvent (e.g., n-hexane).

-

Elution:

-

Load the sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane-chloroform, followed by chloroform-ethyl acetate, and finally ethyl acetate-methanol.[3] For example:

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL).[3]

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a pure spot corresponding to a this compound standard.

2. High-Performance Liquid Chromatography (HPLC):

-

For final purification, semi-preparative or preparative HPLC is recommended.[6]

-

Column: A reversed-phase C18 column is typically used (e.g., Agilent XDB-C18, 9.6 × 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient of methanol and water is commonly employed.[6]

-

Example Gradient: Start with a higher concentration of water and gradually increase the methanol concentration over 25-35 minutes.[6]

-

-

Flow Rate: A typical flow rate for a semi-preparative column is around 5 mL/min.[6]

-

Detection: Monitor the elution at a wavelength where this compound absorbs, such as 200 nm.[6]

-

Injection Volume: Inject a concentrated solution of the this compound-rich fraction from the column chromatography (e.g., 50 µL of a 50 mg/mL solution).[6]

-

Collection: Collect the peak corresponding to the retention time of this compound (e.g., ~28.9 minutes under specific conditions).[6]

-

Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods (NMR, MS).

II. Data Presentation

Table 1: Extraction and Fractionation Yields from Ruta Species

This table summarizes typical yields obtained from the extraction and partitioning process of Ruta angustifolia, a closely related species also known for containing this compound.

| Extraction Step | Starting Material | Yield (g) | Yield (%) | Reference |

| Methanol Extraction | 176.34 g dried aerial parts | 63.29 | 35.89% | [6] |

| 175.0 g dried leaves | 55.0 | 31.43% | [7] | |

| Hexane Fraction | 63.29 g methanol extract | 1.63 | 2.58% | [6] |

| 55.0 g methanol extract | 2.96 | 5.33% | [7] | |

| Chloroform Fraction | 63.29 g methanol extract | 14.58 | 23.04% | [6] |

| 55.0 g methanol extract | 11.85 | 21.35% | [7] | |

| Ethyl Acetate Fraction | 63.29 g methanol extract | 1.58 | 2.50% | [6] |

| 55.0 g methanol extract | 0.87 | 1.57% | [7] | |

| Water Fraction | 63.29 g methanol extract | 45.49 | 71.88% | [6] |

| 55.0 g methanol extract | 30.08 | 54.20% | [7] |

III. Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathways Modulated by this compound

This compound has been reported to interfere with several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest and apoptosis.[4][5]

1. NF-κB and STAT3 Pathways: this compound treatment has been shown to downregulate the expression and phosphorylation of key proteins in the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4][5] These pathways are crucial for cancer cell survival, proliferation, and inflammation. By inhibiting them, this compound reduces the expression of downstream targets like c-myc and cyclooxygenase-2 (COX-2), contributing to its anti-proliferative effects.[4]

2. Extrinsic Apoptosis Pathway: this compound induces apoptosis through the extrinsic or death receptor-mediated pathway.[4] It upregulates the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5).[4] This leads to the activation of the initiator caspase-8, which in turn cleaves Bid to its truncated form (tBid), initiating the mitochondrial-dependent or -independent apoptotic cascade.[4]

3. Cell Cycle Arrest: The compound causes cell cycle arrest at the S phase.[4] This is associated with the downregulation of cyclin D and E, as well as their partner cyclin-dependent kinases, CDK4 and CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[4]

The diagram below visualizes the inhibitory effects of this compound on these key cellular pathways.

Caption: Key Signaling Pathways Modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gaexcellence.com [gaexcellence.com]

- 7. This compound: isolated from Ruta angustifolia L. Pers induces mitochondrial mediated apoptosis in lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound AND RUTAMARIN ISOLATED FROM RUTA ANGUSTIFOLIA INHIBIT CELL GROWTH IN SELECTED CANCER CELL LINES (MCF7, MDA-MB-231, HT29, AND HCT116) | JOURNAL INFORMATION AND TECHNOLOGY MANAGEMENT (JISTM) [gaexcellence.com]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chalepin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin is a natural dihydrofuranocoumarin found in plants of the Rutaceae family, such as Ruta angustifolia and Ruta chalepensis.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] Specifically, this compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[3][4] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research, quality control, and the development of new therapeutic agents. This document provides a comprehensive HPLC protocol for the analysis of this compound.

Experimental Protocols

This section details the validated HPLC method for the quantitative analysis of this compound. The protocol is based on established methods for the analysis of furanocoumarins from plant extracts.[5]

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

-

HPLC System: Agilent 1260 Infinity or equivalent.[5]

-

Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).[3]

-

Mobile Phase: A gradient of ultrapure water and acetonitrile (ACN).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 200 nm.[5]

Table 1: HPLC Gradient Elution Program

| Time (minutes) | Acetonitrile (ACN) (%) | Ultrapure Water (%) |

| 0 - 20 | 30 | 70 |

| 20 - 25 | 30 → 60 | 70 → 40 |

| 25 - 35 | 60 → 100 | 40 → 0 |

| 35 - 40 | 100 | 0 |

2. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

3. Sample Preparation

-

Plant Material Extraction:

-

Dry the plant material (e.g., leaves of Ruta angustifolia) and grind it into a fine powder.[5]

-

Extract the powdered material with methanol at room temperature.[5]

-

Filter the extract and evaporate the solvent using a rotary evaporator.[5]

-

Dissolve the dried extract in methanol to a known concentration (e.g., 5 mg/mL).[3][5]

-

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm membrane filter to remove any particulate matter.[3]

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 5 µL of each standard solution in ascending order of concentration to generate a calibration curve.

-

Inject 5 µL of the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound has been reported to be approximately 28.890 minutes under similar conditions.[5]

-

Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following tables summarize the key parameters of the HPLC method and representative validation data for structurally related furanocoumarins, which can be used as a benchmark for the analysis of this compound.

Table 2: Summary of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)[3] |

| Mobile Phase | Gradient of Acetonitrile and Water[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C[3] |

| Detection Wavelength | 200 nm[5] |

| Injection Volume | 5 µL[3] |

| Expected Retention Time | ~28.89 minutes[5] |

Table 3: Representative HPLC Method Validation Data for Related Furanocoumarins (Psoralen and Bergapten)

Note: This data is for furanocoumarins structurally similar to this compound and serves as a representative example of expected method performance.